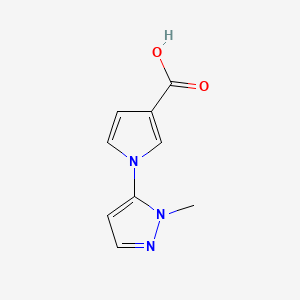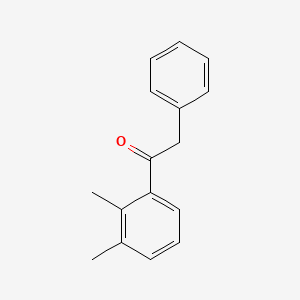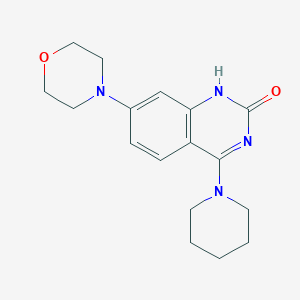
7-morpholin-4-yl-4-piperidin-1-yl-1H-quinazolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Morpholin-4-yl-4-piperidin-1-yl-1H-quinazolin-2-one is a quinazolinone derivative with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-morpholin-4-yl-4-piperidin-1-yl-1H-quinazolin-2-one typically involves multiple steps, starting with the reaction of morpholine with piperidine to form the core structure
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse chemical libraries for drug discovery and material science research.
Biology: Biologically, 7-morpholin-4-yl-4-piperidin-1-yl-1H-quinazolin-2-one has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for studying biological processes and developing therapeutic agents.
Medicine: In medicine, this compound has been investigated for its pharmacological properties. It may exhibit activities such as anti-inflammatory, antiviral, and anticancer effects, making it a valuable compound for drug development.
Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a useful intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 7-morpholin-4-yl-4-piperidin-1-yl-1H-quinazolin-2-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed pharmacological effects. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
4-Morpholinopiperidine
4-(2-Aminoethyl)morpholine
4-Methylmorpholine
4-(Dimethylamino)piperidine
8-Oxa-3-azabicyclo[3.2.1]octane
Uniqueness: 7-Morpholin-4-yl-4-piperidin-1-yl-1H-quinazolin-2-one stands out due to its unique combination of morpholine and piperidine moieties within the quinazolinone framework. This structural uniqueness contributes to its distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H22N4O2 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
7-morpholin-4-yl-4-piperidin-1-yl-1H-quinazolin-2-one |
InChI |
InChI=1S/C17H22N4O2/c22-17-18-15-12-13(20-8-10-23-11-9-20)4-5-14(15)16(19-17)21-6-2-1-3-7-21/h4-5,12H,1-3,6-11H2,(H,18,19,22) |
InChI Key |
KSRREYJBTBDYKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=O)NC3=C2C=CC(=C3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


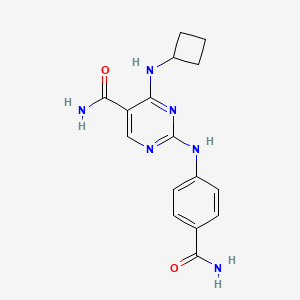
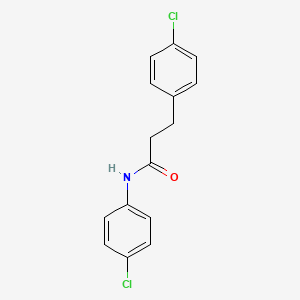
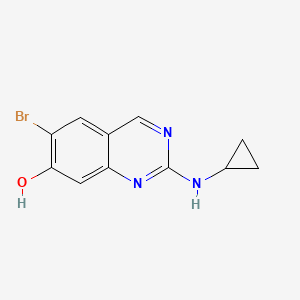
![N,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B15356200.png)
![methyl 2-[(2,6-dichlorophenyl)methyl]-1H-imidazole-5-carboxylate](/img/structure/B15356201.png)
![propan-2-yl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B15356206.png)
![7-Methoxy-1-(2-methoxyethyl)pyrrolo[3,2-b]pyridine](/img/structure/B15356214.png)
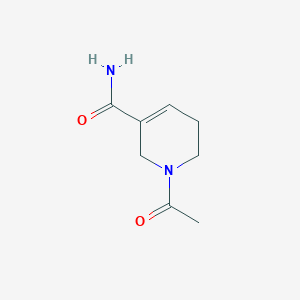
![tert-butyl N-[2-(tert-butylamino)ethyl]carbamate](/img/structure/B15356225.png)
![4-[1-[7-[8-[1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]ethylidene]-1,6-dihydroxy-3-methyl-7-oxo-5-propan-2-ylnaphthalen-2-yl]-3,8-dihydroxy-6-methyl-2-oxo-4-propan-2-ylnaphthalen-1-ylidene]ethylamino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B15356231.png)

